N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
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Overview
Description
N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound with a molecular formula of C11H16N2 This compound is characterized by its unique structure, which includes a bipyridine core with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reaction of 2,3’-bipyridine with methylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is typically obtained through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of N-alkylated bipyridine derivatives.
Scientific Research Applications
N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can influence various biochemical pathways. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- Pyridazine and Pyridazinone derivatives
Uniqueness
N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its bipyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as coordination chemistry and catalysis .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-12-11-9(5-4-8-14-11)10-6-2-3-7-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,14) |
InChI Key |
XOVPSBQKYGDRSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
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